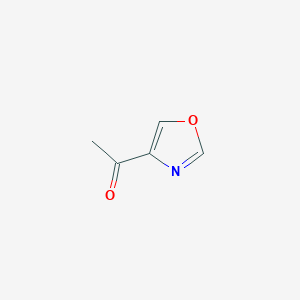

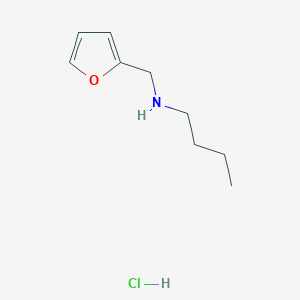

1-Oxazol-4-YL-ethanone

Vue d'ensemble

Description

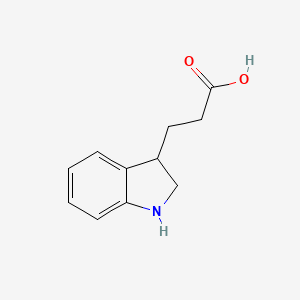

1-Oxazol-4-YL-ethanone is a compound that falls under the category of oxazoles . Oxazoles are a type of heterocyclic compound, which are compounds that contain a ring structure containing at least two different elements .

Physical And Chemical Properties Analysis

This compound is a colorless to light yellow liquid with a density of 1.212 g/mL and a boiling point of 114-119°C at 16 mmHg. It is soluble in most organic solvents, including ethanol, methanol, and dichloromethane. Its chemical formula is C6H7NO3, and its molecular weight is 141.12 g/mol.Applications De Recherche Scientifique

Novel Synthesis Methods

A novel consecutive three-component synthesis of 1-(hetero)-aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones was developed starting from propargyl amine and acid chlorides. This method is based upon an amidation-coupling-cycloisomerization (ACCI) sequence, offering a new pathway for the construction of complex oxazole derivatives (Merkul & Müller, 2006).

Synthesis and Structural Characterization

The synthesis of 1-(4-(6-Fluorobenzo [d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone showcased the utility of click chemistry in producing novel compounds. This compound was characterized using IR, NMR, and MS studies, highlighting its potential for further biological application (Govindhan et al., 2017).

Antimicrobial Activity

The synthesis and antimicrobial evaluation of new 1H-1,2,4-triazole derivatives containing the pyridine unit revealed that most compounds exhibited antifungal and plant growth regulatory activities. This indicates the potential of 1-Oxazol-4-yl-ethanone derivatives in developing new antimicrobial agents (Liu et al., 2007).

Heterocyclic Synthesis Utility

1-(4-Substituted Aminophenyl)Ethanones and their derivatives were reviewed for their critical intermediates in the synthesis of various biologically and medicinally significant heterocycles. This demonstrates the compound's central role in advancing synthetic chemistry and potential pharmaceutical development (Salem et al., 2021).

Green Synthesis Approaches

A study reported the efficient eco-friendly microwave-assisted synthesis of triazole derivatives, demonstrating the advantages of green chemistry in synthesizing complex molecules. This approach underlines the importance of sustainable methods in chemical synthesis and potential drug discovery (Said et al., 2020).

Safety and Hazards

1-Oxazol-4-YL-ethanone is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation of vapour or mist and keeping away from sources of ignition .

Orientations Futures

Oxazoles, including 1-Oxazol-4-YL-ethanone, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . They are an important synthon in the development of new drugs, and their derivatives show a broad range of biological activities . Therefore, the future directions of this compound likely involve further exploration of its potential uses in medicinal chemistry.

Mécanisme D'action

Target of Action

Oxazole derivatives, which include 1-oxazol-4-yl-ethanone, are known to interact with various biological systems such as enzymes and receptors .

Mode of Action

Oxazole derivatives are known to bind with biological systems via numerous non-covalent interactions . The presence of hetero atoms in the oxazole ring can impart preferential specificities in their biological responses .

Biochemical Pathways

Oxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . These activities suggest that oxazole derivatives may affect multiple biochemical pathways.

Pharmacokinetics

It is reported that this compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is reported to be 1.49 (iLOGP) and 0.35 (XLOGP3) . These properties suggest that this compound may have good bioavailability.

Result of Action

Given the wide range of biological activities associated with oxazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

Oxazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the oxazole derivative .

Cellular Effects

Oxazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Oxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Oxazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Oxazole derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Propriétés

IUPAC Name |

1-(1,3-oxazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4(7)5-2-8-3-6-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZJBIGWTNAOPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=COC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

859046-10-9 | |

| Record name | 1-(1,3-oxazol-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine](/img/structure/B3158521.png)

amino]-acetic acid](/img/structure/B3158560.png)

![{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride](/img/structure/B3158604.png)

![3,7-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3158608.png)